N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile
Description
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Properties
Molecular Formula |
C15H19N2O+ |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
methylidyne-(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)azanium |
InChI |
InChI=1S/C15H19N2O/c1-16-14(12-13-8-4-2-5-9-13)15(18)17-10-6-3-7-11-17/h1-2,4-5,8-9,14H,3,6-7,10-12H2/q+1 |
InChI Key |
WLVYNAFBYMLVNG-UHFFFAOYSA-N |
Canonical SMILES |
C#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile involves several steps. One common method includes the reaction of piperidine with a phenyl-substituted acyl chloride under basic conditions to form the corresponding amide. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile can be compared with other piperidine derivatives such as:
Piperidine, 1-cinnamoyl-: Similar in structure but with different functional groups.
N-(3-Phenylpropenoyl)piperidine: Another piperidine derivative with a phenylpropenoyl group.
Cinnamyl piperidide: A compound with a cinnamyl group attached to the piperidine ring.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .
Biological Activity
N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H24N2O2
- Molecular Weight : 336.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It is hypothesized that the compound may influence signaling pathways relevant to various diseases, particularly in neurodegenerative disorders.
Anticancer Potential
Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit anticancer properties. For instance:
| Compound | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| 3-(3-(7-chloro-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin | GSK-3β | 480 | Demonstrated promising inhibitory potency with minimal cytotoxicity. |
| (R)-2-R-(3-(7-bromo-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin | GSK-3β | 360 | Improved metabolic stability compared to earlier derivatives. |
These findings suggest that compounds with similar structures can modulate key pathways involved in cancer progression.
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. Research indicates that it may protect against neurodegeneration by inhibiting glycogen synthase kinase 3 beta (GSK3β), a key player in Alzheimer’s disease pathology. The compound's ability to stabilize neuroprotective signaling pathways could be instrumental in developing therapies for neurodegenerative diseases.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperidine ring and phenyl substituents have been shown to significantly impact potency and selectivity towards biological targets.
Key Findings from SAR Studies:
- Piperidine Modifications : Alterations in the nitrogen atom's substituents can enhance binding affinity to target proteins.
- Phenyl Group Variations : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can influence the compound's overall reactivity and biological efficacy.
- Carbonitrile Functionality : The presence of the carbonitrile group contributes to increased lipophilicity and may enhance cellular permeability.
Case Studies
Several studies have focused on evaluating the biological effects of compounds related to this compound:
Study 1: Inhibition of GSK3β
A recent study demonstrated that analogs of this compound effectively inhibit GSK3β, leading to reduced tau phosphorylation in neuronal cells, which is critical for addressing Alzheimer's disease mechanisms .
Study 2: Anticancer Activity
In vitro assays showed that certain derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics, suggesting a potential role as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
